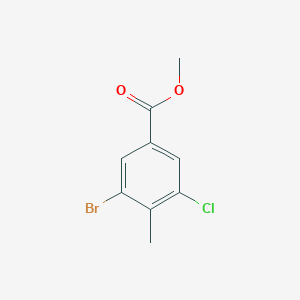

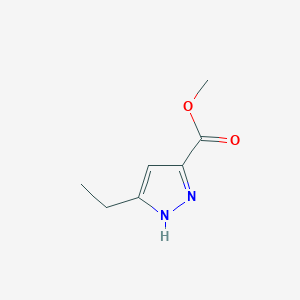

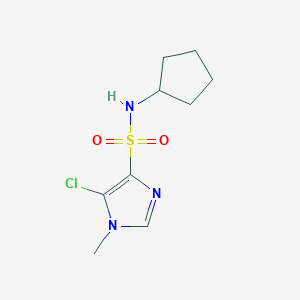

![molecular formula C8H7N3O3 B1417834 Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate CAS No. 900783-11-1](/img/structure/B1417834.png)

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate

Overview

Description

“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” is a chemical compound with the molecular formula C8H7N3O3 . It’s a product offered by several chemical suppliers .

Molecular Structure Analysis

The molecular structure of “Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” can be found in databases like PubChem . The compound has a molecular weight of 193.16 .Physical And Chemical Properties Analysis

“Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate” has physical and chemical properties typical of a compound with its molecular structure . More specific properties like melting point, boiling point, and density are not provided in the search results .Scientific Research Applications

Synthesis and Imaging Applications : A study by Wang et al. (2014) discusses the synthesis of carbon-11-labeled 4-(phenylamino)-pyrrolo[2,1-f][1,2,4]triazine derivatives. These compounds are potential PET tracers for imaging p38α mitogen-activated protein kinase, an important target in cancer and neurodegenerative diseases.

Antiproliferative Activities in Cancer Research : The antiproliferative activities of novel pyrrolo[2,1-f][1,2,4]triazine derivatives against human tumor cells were explored in a study by Zhang et al. (2018). The synthesized compounds showed selective inhibitory effects against A431 cells with highly expressed wild type epidermal growth factor receptor (EGFR), indicating potential use in cancer therapy.

Novel Heterocyclic System Synthesis : Research by Muzychka et al. (2019) describes the synthesis of methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate from ethyl 4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester. This demonstrates the compound's utility in creating novel heterocyclic systems, which can have various applications in medicinal chemistry.

Inhibitor Synthesis for Cancer Treatment : A study by Bhide et al. (2006) discusses the synthesis of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. These compounds, including BMS-540215, have shown robust preclinical in vivo activity in human tumor xenograft models, highlighting their potential as cancer treatments.

Cytotoxic Activity against Cancer Cell Lines : The research by Liu et al. (2020) on novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives containing triazine moieties showed that these compounds have significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents.

Metabolic Studies : The metabolism and disposition of [14C]Brivanib Alaninate, a drug containing a pyrrolo[2,1-f][1,2,4]triazine structure, were studied in rats, monkeys, and humans, as reported by Gong et al. (2011). This research provides insights into the metabolic pathways and disposition of drugs containing this chemical structure.

properties

IUPAC Name |

methyl 4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-8(13)5-2-6-7(12)9-4-10-11(6)3-5/h2-4H,1H3,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQDYPYRSYZDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=C1)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90735091 | |

| Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-hydroxypyrrolo[1,2-f][1,2,4] triazine-6-carboxylate | |

CAS RN |

900783-11-1 | |

| Record name | Methyl 4-oxo-1,4-dihydropyrrolo[2,1-f][1,2,4]triazine-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90735091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-3-(4-isopropylphenyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1417755.png)

![1-[2-(Ethanesulfonyl)phenyl]piperidin-4-amine](/img/structure/B1417759.png)

![2-[(7-Chloroquinolin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B1417766.png)

![4-methyl-N-[2-(propan-2-yl)phenyl]piperazine-1-carbothioamide](/img/structure/B1417773.png)